molecular formula C19H22N10O4 B568833 Aminopterin-alpha-hyrazide CAS No. 118359-33-4

Aminopterin-alpha-hyrazide

Cat. No.: B568833
CAS No.: 118359-33-4
M. Wt: 454.451
InChI Key: CMXWZRAWJHTSQU-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aminopterin-alpha-hyrazide is a biochemical used for proteomics research . It has a molecular formula of C19H22N10O4 and a molecular weight of 454.44 .


Molecular Structure Analysis

The this compound molecule contains a total of 57 bonds. There are 35 non-H bonds, 20 multiple bonds, 9 rotatable bonds, 3 double bonds, and 17 aromatic bonds. It also contains 3 six-membered rings, 1 ten-membered ring, 1 aliphatic carboxylic acid, 1 aromatic secondary amide, 2 aromatic primary amines, and 1 secondary amine .


Physical and Chemical Properties Analysis

This compound contains 55 atoms in total; 22 Hydrogen atoms, 19 Carbon atoms, 10 Nitrogen atoms, and 4 Oxygen atoms . It also contains 57 bonds, including 35 non-H bonds, 20 multiple bonds, 9 rotatable bonds, 3 double bonds, 17 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 aliphatic carboxylic acid, 1 aromatic secondary amide, 2 aromatic primary amines, and 1 secondary amine .

Scientific Research Applications

Applications in Biochemical Research

Biochemical studies often leverage compounds like amino acid derivatives and analogs for various purposes, including the study of enzyme kinetics, receptor-ligand interactions, and cellular metabolism. For example, research into analogs of tryptophan such as alpha-Methyl-L-tryptophan (alpha-MTrp) has contributed to understanding the brain's serotonergic system, offering insights into neurotransmitter synthesis and potential implications for neuropsychiatric disorders (Diksic & Young, 2001).

Applications in Medicinal Chemistry and Drug Development

Compounds with complex biochemical interactions are pivotal in drug discovery, particularly in identifying new therapeutic targets and developing novel treatments. The study of depsipeptides, for example, highlights how natural and synthetic peptides have shown promising biological activities, including anticancer, antibacterial, and antiviral properties, underscoring the potential of peptides and peptide analogs in pharmaceutical development (Ballard, Yu, & Wang, 2002).

Applications in Genetic Research and Gene Therapy

Gene-directed enzyme prodrug therapy (GDEPT) exemplifies the innovative application of bioactive compounds in cancer treatment, utilizing the principle of targeted drug activation within cancer cells. This approach illustrates the potential for compounds that can be selectively activated, offering a pathway to minimize side effects and improve therapeutic efficacy (Zhang, Kale, & Chen, 2014).

Safety and Hazards

Aminopterin-alpha-hyrazide is classified as Acute toxicity, Oral (Category 2), H300 and Reproductive toxicity (Category 1B), H360. It is fatal if swallowed and may damage fertility or the unborn child .

Properties

IUPAC Name

(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]-5-hydrazinyl-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N10O4/c20-15-14-16(28-19(21)27-15)24-8-11(25-14)7-23-10-3-1-9(2-4-10)17(31)26-12(18(32)33)5-6-13(30)29-22/h1-4,8,12,23H,5-7,22H2,(H,26,31)(H,29,30)(H,32,33)(H4,20,21,24,27,28)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXWZRAWJHTSQU-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)NN)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)NN)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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